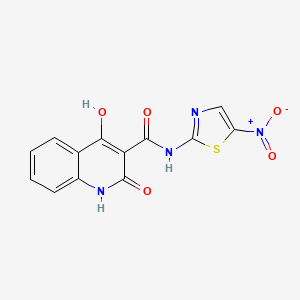
4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-クロロエチル)-N-シクロペンチルベンゼンスルホンアミドは、スルホンアミド類に属する有機化合物です。この化合物は、2-クロロエチル基とシクロペンチル基で置換されたベンゼンスルホンアミド基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
4-(2-クロロエチル)-N-シクロペンチルベンゼンスルホンアミドの合成は、通常、トリエチルアミンなどの塩基の存在下、ベンゼンスルホニルクロリドと2-クロロエチルアミンを反応させることから始まります。反応は、スルホニルクロリドの加水分解を防ぐために無水条件下で行われます。生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。
工業生産方法
工業的な環境では、4-(2-クロロエチル)-N-シクロペンチルベンゼンスルホンアミドの生産は、連続フローリアクターを使用して規模を拡大することができます。これは、反応条件をより適切に制御し、収率を向上させることができます。自動化されたシステムの使用は、汚染のリスクを軽減し、製品品質の一貫性を確保します。
化学反応の分析
反応の種類
4-(2-クロロエチル)-N-シクロペンチルベンゼンスルホンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
求核置換反応: クロロエチル基は、アミン、チオール、アルコキシドなどの求核剤によって置換される可能性があります。
酸化: この化合物は、スルホン酸またはスルホニルクロリドを形成するように酸化される可能性があります。
還元: スルホンアミド基の還元により、アミンまたは他の還元された生成物が得られます。
一般的な試薬と条件
求核置換反応: 一般的な試薬には、アジ化ナトリウム、チオラートカリウム、アルコキシドナトリウムなどがあります。反応は、通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で行われます。
酸化: 過酸化水素または過マンガン酸カリウムなどの試薬が、酸性または塩基性条件下で使用されます。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
主な生成物
求核置換反応: 生成物には、さまざまな官能基を持つ置換スルホンアミドが含まれます。
酸化: 生成物には、スルホン酸とスルホニルクロリドが含まれます。
還元: 生成物には、第一級または第二級アミンが含まれます。
4. 科学研究への応用
4-(2-クロロエチル)-N-シクロペンチルベンゼンスルホンアミドは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 酵素阻害剤または生化学アッセイにおけるリガンドとしての可能性が調査されています。
医学: 抗癌剤や抗菌剤などの潜在的な治療特性が検討されています。
産業: 新素材の開発や特殊化学品の合成における前駆体として使用されています。
科学的研究の応用
4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
4-(2-クロロエチル)-N-シクロペンチルベンゼンスルホンアミドの作用機序には、酵素や受容体などの生物学的標的との相互作用が含まれます。クロロエチル基は、タンパク質上の求核性部位と共有結合を形成し、酵素活性の阻害や細胞プロセスの破壊につながる可能性があります。スルホンアミド基も特定の結合部位と相互作用し、化合物の選択性と効力を高める可能性があります。
6. 類似化合物の比較
類似化合物
- 4-(2-クロロエチル)-N-メチルベンゼンスルホンアミド
- 4-(2-クロロエチル)-N-フェニルベンゼンスルホンアミド
- 4-(2-クロロエチル)-N-シクロヘキシルベンゼンスルホンアミド
独自性
4-(2-クロロエチル)-N-シクロペンチルベンゼンスルホンアミドは、シクロペンチル基の存在により、独自の特徴を持っています。これは、化合物の反応性、結合親和性、および全体的な生物活性に影響を与える可能性があり、研究開発に役立つ化合物となります。
類似化合物との比較
Similar Compounds
- 4-(2-chloroethyl)-N-methylbenzenesulfonamide
- 4-(2-chloroethyl)-N-phenylbenzenesulfonamide
- 4-(2-chloroethyl)-N-cyclohexylbenzenesulfonamide
Uniqueness
4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
1018537-12-6 |
|---|---|
分子式 |
C13H18ClNO2S |
分子量 |
287.81 g/mol |
IUPAC名 |
4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C13H18ClNO2S/c14-10-9-11-5-7-13(8-6-11)18(16,17)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9-10H2 |
InChIキー |
NQBBHPNMYSSQGI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[bis(4-chlorophenyl)methylidene]-1,3-diphenyl-1H-pyrazole-4-carbohydrazide](/img/structure/B12450080.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide](/img/structure/B12450082.png)
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12450084.png)
![Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12450089.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B12450090.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450091.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one](/img/structure/B12450092.png)
![1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-phenylthiourea](/img/structure/B12450097.png)
![2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one](/img/structure/B12450100.png)
![N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine](/img/structure/B12450108.png)

![2-[N-(2,3-dimethylphenyl)benzenesulfonamido]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B12450129.png)
![N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B12450137.png)
